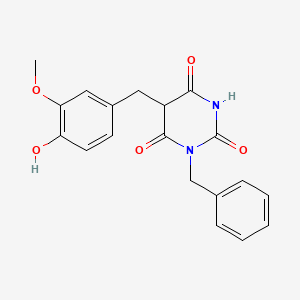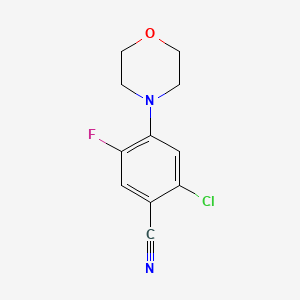
Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-morpholinobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro and fluoro substituent on a benzene ring, along with a morpholine group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-morpholinobenzonitrile typically involves the following steps:
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloro-4-fluoro-5-aminobenzoic acid.
Cyclization: The amino group reacts with morpholine to form the morpholinobenzonitrile structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-morpholinobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-morpholinobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-morpholinobenzonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, while the morpholine group increases its solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Similar in structure but lacks the morpholine group, which affects its solubility and reactivity.
2-Chloro-5-fluoro-4-nitrobenzonitrile: Contains a nitro group instead of a morpholine group, leading to different chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-4-morpholinobenzonitrile is unique due to the presence of the morpholine group, which enhances its solubility and makes it a versatile intermediate in various chemical syntheses. Its combination of chloro, fluoro, and nitrile groups also provides a unique reactivity profile, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C11H10ClFN2O |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H10ClFN2O/c12-9-6-11(10(13)5-8(9)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2 |
InChI Key |
HGSJAUDOJVLMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-oxo-6-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11081933.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081934.png)
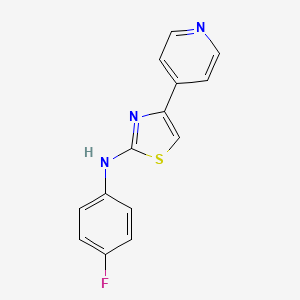

![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081940.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11081955.png)
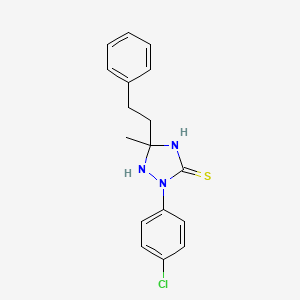
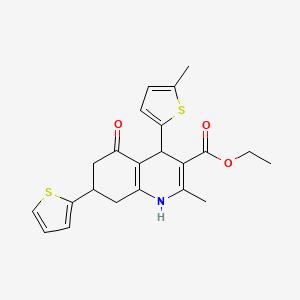
![1-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]proline](/img/structure/B11081963.png)
![3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11081964.png)
![4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11081966.png)
